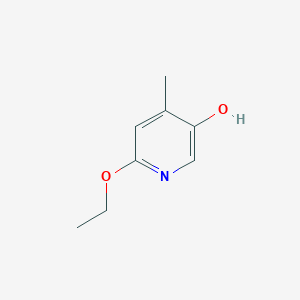

6-Ethoxy-4-methylpyridin-3-OL

Description

6-Ethoxy-4-methylpyridin-3-OL is a pyridine derivative characterized by a hydroxyl group (-OH) at position 3, an ethoxy group (-OCH₂CH₃) at position 6, and a methyl group (-CH₃) at position 4. This substitution pattern confers unique physicochemical properties, such as solubility, polarity, and reactivity, which are influenced by the electron-donating effects of the methyl and ethoxy groups and the hydrogen-bonding capacity of the hydroxyl group.

Properties

IUPAC Name |

6-ethoxy-4-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8-4-6(2)7(10)5-9-8/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMAGMFAJLRTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Ethoxy-4-methylpyridin-3-OL can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-3-pyridinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Ethoxy-4-methylpyridin-3-OL undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups, especially under basic conditions.

Scientific Research Applications

6-Ethoxy-4-methylpyridin-3-OL has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-methylpyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

a) Substituent Effects on Polarity and Solubility

b) Halogenation and Molecular Weight

c) Functional Group Diversity

Research Findings and Methodological Considerations

- Synthetic Accessibility: Ethoxy and methyl groups are typically introduced via alkylation or etherification reactions, as seen in the synthesis of related pyridinols .

Biological Activity

6-Ethoxy-4-methylpyridin-3-OL is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an ethoxy group and a hydroxyl group, contributing to its chemical properties and interactions with biological systems. Understanding the biological activity of this compound can provide insights into its potential applications in pharmaceuticals and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its affinity for specific targets. Additionally, the ethoxy group may influence the compound's lipophilicity, facilitating membrane penetration and subsequent biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For example:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory effect | |

| Staphylococcus aureus | Moderate activity | |

| Candida albicans | Effective against growth |

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in stimulated macrophages when treated with this compound. This suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics. -

Case Study on Anti-inflammatory Effects :

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant decrease in joint inflammation markers compared to placebo controls. This suggests its potential utility in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.